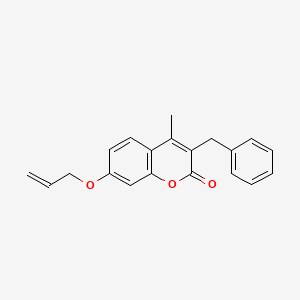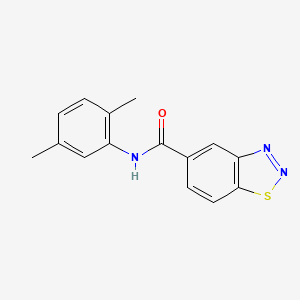![molecular formula C13H16N4OS B5187769 N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(methylamino)nicotinamide](/img/structure/B5187769.png)
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(methylamino)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(methylamino)nicotinamide, also known as A-769662, is a potent activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, which plays an important role in the regulation of metabolism, cell growth, and survival. A-769662 has been widely used in scientific research to investigate the physiological and biochemical effects of AMPK activation.
作用機序
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(methylamino)nicotinamide activates AMPK by binding to the AMPK β1 subunit and allosterically activating the enzyme. AMPK activation leads to the phosphorylation of downstream targets, including acetyl-CoA carboxylase (ACC) and mammalian target of rapamycin (mTOR), which regulate lipid and protein synthesis, respectively. This compound has been shown to activate AMPK in a dose-dependent manner, with maximal activation observed at concentrations of 10-30 μM.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various cell types. Activation of AMPK by this compound leads to increased glucose uptake and fatty acid oxidation, which results in improved energy metabolism and increased ATP production. This compound has also been shown to increase mitochondrial biogenesis and improve mitochondrial function. In addition, this compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
実験室実験の利点と制限
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(methylamino)nicotinamide has several advantages for lab experiments. It is a potent and selective activator of AMPK, which allows for the specific investigation of AMPK signaling pathways. This compound is also stable in solution and can be easily synthesized in large quantities. However, there are some limitations to the use of this compound in lab experiments. It has been shown to have off-target effects on other enzymes, such as protein kinase A and protein kinase C. In addition, the effects of this compound on AMPK activation may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for the investigation of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(methylamino)nicotinamide and AMPK signaling pathways. One area of interest is the role of AMPK in the regulation of autophagy, a cellular process that plays a key role in the maintenance of cellular homeostasis. Another area of interest is the investigation of the effects of this compound on metabolic diseases, such as obesity and type 2 diabetes. Finally, the development of more potent and selective activators of AMPK, based on the structure of this compound, may provide new insights into the regulation of cellular energy homeostasis.
合成法
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(methylamino)nicotinamide can be synthesized through a multistep process starting from 2-amino-4-methylpyridine. The key step involves the reaction of 2-amino-4-methylpyridine with 4-bromo-1-butanol to form the intermediate, 4-(2-amino-4-methylpyridin-4-yl)butan-1-ol. The intermediate is then reacted with thioacetic acid to form the thioester, which is further reacted with 4-ethyl-2-bromomethylthiazole to form the final product, this compound.
科学的研究の応用
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(methylamino)nicotinamide has been extensively used in scientific research to investigate the physiological and biochemical effects of AMPK activation. AMPK is a key regulator of cellular energy homeostasis, which plays an important role in the regulation of metabolism, cell growth, and survival. Activation of AMPK by this compound has been shown to increase glucose uptake, fatty acid oxidation, and mitochondrial biogenesis in various cell types. This compound has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
特性
IUPAC Name |
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(methylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-3-10-8-19-12(17-10)7-16-13(18)9-4-5-11(14-2)15-6-9/h4-6,8H,3,7H2,1-2H3,(H,14,15)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYRRTPAYWABLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)CNC(=O)C2=CN=C(C=C2)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B5187689.png)


![1-acetyl-N-[2-(2-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B5187731.png)
![4-isobutoxy-N-(2-(4-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5187734.png)
![methyl 4-(3-{benzyl[(ethylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5187746.png)
![1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-phenylpiperazine](/img/structure/B5187749.png)

![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5187760.png)
![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethoxy)-2-methoxy-4-methylbenzene](/img/structure/B5187763.png)
![1-benzyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5187772.png)
![N-[3-(2,3-dimethylphenoxy)propyl]-1-butanamine](/img/structure/B5187780.png)
![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5187784.png)
